(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Description
Discovery and Structural Elucidation
The structural elucidation of cyclic tetrapeptides containing epoxyketone functionalities began with the isolation of Trapoxin A from the fungus Helicoma ambiens in 1990. Researchers initially isolated this compound due to its remarkable ability to induce morphological reversion from transformed cells to normal cellular morphology in oncogene-transformed fibroblasts. The structural determination of Trapoxin A revealed it to be a homodetic cyclic tetrapeptide with the complex IUPAC name (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone, possessing a molecular formula of C34H42N4O6 and molecular weight of 602.7 grams per mole.
The elucidation process employed multiple analytical techniques including X-ray crystallography, mass spectrometric analysis, nuclear magnetic resonance spectroscopy, and chemical degradation studies. These comprehensive investigations revealed that Trapoxin A is constructed from L-phenylalanyl residues, D-pipecolinyl, and L-2-amino-8-oxo-9,10-epoxydecanoyl residues. The critical epoxyketone side chain, derived from (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid, emerged as the key structural feature responsible for the compound's biological activity.
Parallel research efforts led to the identification of Helminthosporium carbonum toxin from Cochliobolus carbonum, another cyclic tetrapeptide with histone deacetylase inhibitory properties. This compound, with molecular formula C21H32N4O6 and molecular weight 436.5 grams per mole, demonstrated the versatility of the epoxyketone-containing cyclic tetrapeptide scaffold. The structural determination revealed it to be composed of D-proline, L-alanine, D-alanine, and L-2-amino-9,10-epoxi-8-oxodecanoic acid residues arranged in a cyclic configuration.
Nomenclature and Classification Systems
The nomenclature of tetrazabicyclic cyclic tetrapeptides reflects their complex three-dimensional architecture and multiple stereochemical centers. The International Union of Pure and Applied Chemistry naming system provides systematic descriptions that capture the precise spatial arrangement of atoms within these molecules. For Trapoxin A, the systematic name (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone explicitly defines the stereochemistry at each chiral center and the bicyclic framework.
Classification systems for these compounds typically organize them based on several criteria including their natural source organisms, structural features, and biological activities. From a structural perspective, these molecules belong to the broader class of homodetic cyclic peptides, characterized by head-to-tail cyclization through standard peptide bonds. The presence of the tetrazabicyclic core distinguishes them from simpler cyclic tetrapeptides and places them in a specialized subcategory of macrocyclic natural products.
Chemical databases such as PubChem assign unique Compound Identification numbers to facilitate scientific communication and data management. Trapoxin A carries CID 121875, while Helminthosporium carbonum toxin is designated as CID 13889849. These standardized identifiers enable researchers to access comprehensive chemical and biological data from multiple sources.
Historical Development of Tetrazabicyclic Compounds
The historical development of tetrazabicyclic compounds as a distinct chemical class emerged from the broader exploration of cyclic peptide natural products during the late twentieth century. Initial investigations focused on the isolation and characterization of bioactive secondary metabolites from various microorganisms, particularly fungi and bacteria capable of producing complex cyclic structures. The discovery of these compounds represented a convergence of natural product chemistry, structural biology, and cellular biochemistry.
Early research in the 1980s and 1990s established the fundamental relationship between cyclic tetrapeptide structure and biological activity. Scientists recognized that the rigid three-dimensional architecture imposed by cyclization created molecules capable of specific protein-protein interactions and enzyme inhibition. The development of advanced analytical techniques, including high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy, enabled detailed structural characterization of increasingly complex molecules.
The recognition that several structurally related cyclic tetrapeptides shared the ability to inhibit histone deacetylases marked a pivotal moment in the field. This discovery connected the chemical properties of these natural products to fundamental cellular processes involving chromatin remodeling and gene expression regulation. Subsequent research efforts focused on understanding the molecular mechanisms underlying this inhibition and exploring the therapeutic potential of these compounds.
Significance in Epigenetic Research
The significance of tetrazabicyclic cyclic tetrapeptides in epigenetic research stems from their potent inhibition of histone deacetylases, enzymes that play crucial roles in chromatin structure regulation and gene expression control. Histone deacetylases remove acetyl groups from lysine residues in histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of these enzymes by compounds such as Trapoxin A results in increased histone acetylation and altered gene expression patterns.
Research has demonstrated that Trapoxin A exhibits exceptional potency against class I histone deacetylases, with inhibitory constants in the picomolar range. The compound functions as an essentially irreversible inhibitor, forming a stable zinc-bound tetrahedral gem-diolate complex in the enzyme active site. This mechanism of action differs significantly from reversible inhibitors and provides unique advantages for studying long-term epigenetic effects.
The epoxyketone side chain of these compounds serves as a substrate mimetic, closely resembling the natural substrate acetyl-L-lysine. Crystal structure analysis of the histone deacetylase 8-Trapoxin A complex at 1.24 Angstrom resolution revealed that the ketone moiety undergoes nucleophilic attack by zinc-bound water to form the inhibitory tetrahedral intermediate. This structural information has provided crucial insights into the catalytic mechanism of histone deacetylases and guided the design of improved inhibitors.
Studies have shown that these compounds can induce the expression of specific genes, including progranulin, which plays important roles in neuronal function and neurodegenerative disease processes. The ability to selectively modulate gene expression through histone deacetylase inhibition has opened new avenues for therapeutic intervention in cancer, neurological disorders, and other diseases involving dysregulated chromatin structure.
Relationship to Natural Cyclic Tetrapeptides
The relationship between tetrazabicyclic compounds and other natural cyclic tetrapeptides reflects the evolutionary optimization of molecular scaffolds for specific biological functions. Natural cyclic tetrapeptides represent a diverse family of secondary metabolites produced by various microorganisms, plants, and marine organisms. These compounds share the common feature of head-to-tail cyclization but exhibit remarkable structural diversity in their amino acid composition and post-translational modifications.
Trapoxin A and related compounds belong to a specialized subfamily characterized by the presence of the unusual amino acid 2-amino-8-oxo-9,10-epoxydecanoic acid. This non-proteinogenic amino acid residue provides the epoxyketone functionality essential for histone deacetylase inhibition. The biosynthesis of this amino acid involves complex enzymatic processes, including the activity of fatty acid synthase subunits and specialized modifying enzymes.
Comparative analysis of structurally related natural products has revealed important structure-activity relationships. Helminthosporium carbonum toxin, despite containing the same epoxyketone warhead, exhibits different selectivity profiles against various histone deacetylase isoforms compared to Trapoxin A. These differences arise from variations in the cyclic peptide backbone structure, which influences the overall three-dimensional shape and enzyme binding characteristics.
Research into bicyclic tetrapeptides has further expanded the understanding of how structural modifications affect biological activity. Synthetic analogs incorporating ring-closing metathesis reactions have produced bicyclic structures with altered conformational flexibility and modified inhibitory profiles. These studies demonstrate that the aliphatic loop position and hydrophobicity significantly influence histone deacetylase inhibitory activity, providing guidance for rational drug design efforts.
The ecological roles of these natural cyclic tetrapeptides provide additional context for understanding their biological significance. Helminthosporium carbonum toxin functions as a host-specific pathogenicity factor, enabling the producing fungus Cochliobolus carbonum to infect susceptible maize varieties. This dual role as both a virulence factor and a histone deacetylase inhibitor illustrates the sophisticated ways in which microorganisms have evolved to manipulate host cellular processes for their survival and reproduction.
Propriétés
IUPAC Name |
(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUPNOLDLHVTB-UKAZWLHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Biochimique
Biochemical Properties
1-Alaninechlamydocin interacts with histone deacetylases (HDACs), inhibiting their activity. HDACs are important enzymes that regulate gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Cellular Effects
In cellular processes, 1-Alaninechlamydocin has been shown to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells, a human pancreatic cancer cell line. This suggests that 1-Alaninechlamydocin can influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of 1-Alaninechlamydocin primarily involves the inhibition of histone deacetylase (HDAC) activity. By inhibiting HDACs, 1-Alaninechlamydocin prevents the removal of acetyl groups from histones, leading to less tightly wrapped DNA and changes in gene expression.
Activité Biologique
The compound (3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex organic molecule notable for its unique bicyclic structure and multiple functional groups. Its potential applications in medicinal chemistry stem from its structural features that may interact with various biological systems.
Structural Features
This compound includes:
- Benzyl group : Enhances lipophilicity and may influence biological interactions.
- Methyl group : Contributes to steric effects and overall molecular stability.
- Epoxide moiety (oxiran-2-yl) : Known for its reactivity and potential biological activity.
- Tetrone functionality : The presence of four carbonyl groups may enhance reactivity towards biological targets.
Predicted Biological Activities
In silico predictions suggest that compounds with similar structural motifs often exhibit a range of activities including:
- Anti-inflammatory properties
- Analgesic effects
These predictions are supported by computational tools like the PASS program which estimates the biological activity based on chemical structure.
Understanding the mechanisms through which this compound exerts its biological activity involves several interaction studies. Techniques employed include:
- Molecular docking studies : To predict binding affinities to various biological targets.
- Cell viability assays : To evaluate cytotoxicity against different cell lines.
These studies are crucial for elucidating how the compound interacts within biological systems.
Case Studies and Research Findings
Research into similar compounds has yielded insights into their biological activities:
-
Antimicrobial Activity :
- A study on oxazole derivatives showed varying degrees of inhibition against bacterial strains such as E. coli and S. aureus. For instance:
Compound E. coli (mm) S. aureus (mm) 22a 12 9 22b 11 8
- A study on oxazole derivatives showed varying degrees of inhibition against bacterial strains such as E. coli and S. aureus. For instance:
-
Anticancer Properties :
- Similar bicyclic compounds have demonstrated significant anticancer effects in vitro against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- Compounds with similar epoxide functionalities have been studied for neuroprotective effects in models of neurodegeneration.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
The target compound’s lower logP (3.2 vs. 4.1) and higher water solubility (0.12 mg/mL) compared to fluorinated/naphthalenyl derivatives suggest better compatibility with aqueous biological environments. However, its polar surface area (148 Ų) may limit blood-brain barrier penetration relative to simpler bicyclo derivatives .
Research Implications
The structural uniqueness of the target compound lies in its stereochemical precision and epoxide-benzyl synergy , making it a promising candidate for HDAC-targeted therapies. Future studies should explore:
Stereoisomer-Specific Activity : Compare 12S vs. 12R configurations in vitro.
Metabolic Stability : Assess epoxide hydrolysis rates in liver microsomes.
HDAC Isoform Selectivity : Screen against HDAC1, HDAC6, and HDAC11.
Q & A
Basic: What are the critical steps in designing a synthetic route for this macrocyclic compound?
Methodological Answer:
A retrosynthetic approach should prioritize modular assembly of the bicyclic framework. Key steps include:
- Core Construction : Sequential coupling of stereodefined amino acid derivatives to form the tetrazabicyclo[10.3.0]pentadecane backbone. Use Fmoc/t-Bu protecting groups to manage reactivity .
- Sidechain Incorporation : Introduce the 6-(oxiran-2-yl)-6-oxohexyl moiety via Mitsunobu or nucleophilic epoxidation, ensuring regioselectivity .
- Purification : Employ reverse-phase HPLC to isolate the macrocycle, followed by lyophilization for stability.
Validate each intermediate via LC-MS and H NMR to track stereochemical integrity .
Basic: Which spectroscopic techniques are essential for confirming stereochemistry and structural fidelity?
Methodological Answer:
- NMR Spectroscopy : Use H-C HSQC and NOESY to resolve overlapping signals in the macrocycle. For example, NOE correlations between H-3 (benzyl) and H-6 (methyl) confirm spatial proximity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) and isotopic patterns to rule out impurities .
- X-ray Crystallography : Resolve ambiguous stereocenters by growing single crystals in aprotic solvents (e.g., DMSO/EtOAc mixtures) .
Advanced: How can researchers address discrepancies between computational predictions and experimental spectral data?
Methodological Answer:
- Computational Refinement : Recalculate NMR chemical shifts using density functional theory (DFT) with solvent corrections (e.g., IEFPCM model for DMSO) to align with observed H/C shifts .
- Isotopic Labeling : Introduce N or C labels at suspected conflict sites (e.g., epoxide carbons) to isolate coupling patterns .
- Dynamic NMR : Probe conformational flexibility by variable-temperature H NMR to identify fluxional behavior causing signal averaging .
Advanced: What strategies ensure stereochemical control during synthesis of this multi-chiral compound?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral Pd catalysts for Suzuki couplings to install benzyl groups with >95% ee .
- Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry at C-3 and C-6 during amino acid coupling .
- In-situ Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) after each coupling step .
Basic: How does the oxiran-2-yl (epoxide) group influence reactivity under varying conditions?
Methodological Answer:
- Acidic Conditions : Epoxide undergoes ring-opening to form diols (e.g., with HCl/MeOH), requiring anhydrous storage (<1% HO) to prevent degradation .
- Nucleophilic Environments : Reacts selectively with thiols (e.g., cysteine residues in biochemical assays) at the less hindered epoxide carbon .
- Stability : Store at -20°C under argon to minimize hydrolysis; monitor via H NMR (δ 3.1–3.3 ppm for epoxide protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
